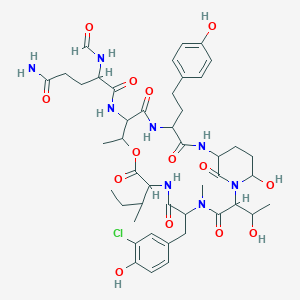

Delphinidin 3-glucoside 5-caffoyl-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

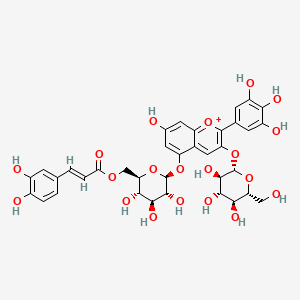

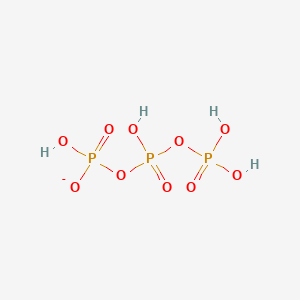

Delphinidin 3-glucoside 5-caffoyl-glucoside is an anthocyanidin glycoside.

Wissenschaftliche Forschungsanwendungen

1. Role in Plant Pigmentation and Flower Coloration

Delphinidin 3-glucoside 5-caffoyl-glucoside, as part of the anthocyanin family, contributes significantly to the pigmentation in plants. Studies have identified various acylated delphinidin glycosides in the blue-purple flowers of Browallia speciosa, indicating their role in floral coloration and attractiveness to pollinators. The unique acylation patterns of these compounds are notable for their contribution to the diverse color palette in the plant kingdom (Toki et al., 2008).

2. Anti-Obesity and Metabolic Effects

Research has shown that delphinidin-3-O-β-glucoside exhibits anti-adipogenic effects, indicating potential applications in obesity management. In studies involving 3T3-L1 adipocytes and primary white adipocytes, it inhibited lipid accumulation and downregulated key adipogenic markers, suggesting a role in regulating fat metabolism and potentially aiding in weight management (Park, Sharma, & Lee, 2019).

3. Cardiovascular Health Benefits

Delphinidin-3-glucoside has demonstrated significant protective roles against cardiovascular diseases. It inhibits platelet aggregation and thrombus growth, suggesting therapeutic potential in preventing thrombosis and other cardiovascular complications. This effect is attributed to its influence on key proteins involved in platelet function (Yang et al., 2012).

4. Antioxidant and Antiangiogenic Properties

Studies have also highlighted the antioxidant and antiangiogenic activities of compounds like nasunin (delphinidin-3-(p-coumaroylrutinoside)-5-glucoside). These properties suggest potential use in preventing diseases related to oxidative stress and uncontrolled angiogenesis, such as cancer (Matsubara et al., 2005).

5. Vascular Endothelial Protection

Delphinidin-3-glucoside has shown effectiveness in protecting vascular endothelial cells from oxidative stress, particularly against oxidized low-density lipoprotein-induced mitochondrial dysfunction. This protective effect is mediated through specific cellular pathways, indicating its potential role in preventing endothelial dysfunction and atherosclerosis (Jin et al., 2013).

6. Anti-Cancer Properties

Research into anthocyanins like delphinidin-3-O-glucoside has revealed their potential to inhibit immune checkpoints in human colorectal cancer cells. These findings suggest a role in stimulating immune responses against cancer cells and inhibiting tumor progression, offering a promising avenue for cancer therapy (Mazewski, Kim, & González de Mejía, 2019).

7. Hepatic Health Applications

Delphinidin-3-glucoside has demonstrated effects on reducing lipid accumulation in hepatocytes, indicating its potential use in managing liver-related disorders, such as fatty liver disease. This effect is mediated through the regulation of specific genes involved in lipid metabolism and cellular senescence (Harada et al., 2018).

Eigenschaften

Molekularformel |

C36H37O20+ |

|---|---|

Molekulargewicht |

789.7 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H36O20/c37-11-24-28(45)30(47)32(49)36(55-24)54-23-10-16-21(52-34(23)14-6-19(41)27(44)20(42)7-14)8-15(38)9-22(16)53-35-33(50)31(48)29(46)25(56-35)12-51-26(43)4-2-13-1-3-17(39)18(40)5-13/h1-10,24-25,28-33,35-37,45-50H,11-12H2,(H5-,38,39,40,41,42,43,44)/p+1/t24-,25-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |

InChI-Schlüssel |

IKPXCKVGTSPZDV-QHVGLBQHSA-O |

Isomerische SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)

![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenol](/img/structure/B1260048.png)

![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)

![sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate](/img/structure/B1260055.png)

![sodium;[5-[(1S)-2-[(3R,6R,9R,11S,15R,20S,21R,24R,25R,26R)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B1260057.png)